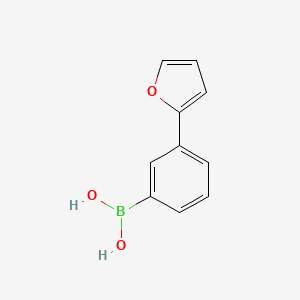

(3-(Furan-2-yl)phenyl)boronic acid

Description

Properties

Molecular Formula |

C10H9BO3 |

|---|---|

Molecular Weight |

187.99 g/mol |

IUPAC Name |

[3-(furan-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C10H9BO3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7,12-13H |

InChI Key |

KJODZWILQCPGRJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=CO2)(O)O |

Origin of Product |

United States |

Preparation Methods

Lithium–Halogen Exchange Followed by Borylation

One of the most common routes to arylboronic acids involves lithium–halogen exchange of an aryl halide, followed by quenching with a suitable boron electrophile such as trialkyl borates.

- Procedure : A 3-(furan-2-yl)phenyl bromide or iodide precursor is treated with an alkyllithium reagent (e.g., n-butyllithium) at low temperature (typically -70°C to -78°C) to generate the aryllithium intermediate.

- Borylation : The aryllithium intermediate is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

- Workup : Acidic hydrolysis (e.g., with hydrochloric acid) converts the boronate ester intermediate to the boronic acid.

- Advantages : This method provides good regioselectivity and yields.

- Example Conditions :

- Cooling to -75°C to -70°C during lithiation.

- Stirring for 1-2 hours for complete lithiation.

- Quenching with triisopropyl borate at low temperature.

- Acidic workup at room temperature.

This approach is supported by general synthetic schemes for boronic acids described in the literature and patents.

Grignard Reagent Route

- Method : Preparation of the corresponding Grignard reagent from 3-(furan-2-yl)phenyl halide by reaction with magnesium turnings in anhydrous ether or tetrahydrofuran.

- Borylation : The Grignard reagent is then treated with trialkyl borate to form the boronate ester.

- Hydrolysis : Acidic workup yields the boronic acid.

- Notes : This method is classical but can be sensitive to moisture and requires careful control of reaction conditions to avoid side reactions.

Transition Metal-Catalyzed Borylation

- Catalysts : Palladium or nickel complexes can catalyze the direct borylation of aryl halides with bis(pinacolato)diboron or other diboron reagents.

- Conditions : Typically involves heating the aryl halide with the diboron reagent in the presence of a base and catalyst.

- Advantages : Avoids the need for organolithium or Grignard reagents, providing milder and more functional group-tolerant conditions.

- Example : Pd(dppf)Cl2 catalyzed borylation at 90-95°C for 1 hour has been reported in related contexts.

Flow Chemistry Approaches

Recent advances include the use of flow chemistry to perform bromine–lithium exchange and subsequent borylation with improved control over side reactions and scalability.

- Benefits : Enhanced selectivity, suppression of protonation and butylation side reactions.

- Application : Successful synthesis of phenylboronic acids via flow systems has been demonstrated, suggesting potential applicability to (3-(furan-2-yl)phenyl)boronic acid.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3-(Furan-2-yl)phenyl bromide + n-butyllithium | Lithium-halogen exchange at -75°C | Complete lithiation in 2 hours |

| 2 | Triisopropyl borate | Addition at -75°C to -70°C | Formation of boronate ester |

| 3 | Hydrochloric acid (aqueous) | Acidic hydrolysis at room temperature | Conversion to boronic acid |

| 4 | Purification | Extraction and crystallization | High purity product |

Additional Notes on Reaction Parameters

- Solvents : Common solvents include tetrahydrofuran, dimethylformamide, and dichloromethane depending on the step.

- Temperature Control : Critical during lithiation (-78°C to -70°C) and borylation steps.

- Catalysts : Pd(dppf)Cl2 and other palladium complexes are effective in catalytic borylation.

- Yields : Reported yields for similar arylboronic acids range from moderate to high (70-90%).

- Purity : High purity (>99%) can be achieved by crystallization and chromatographic purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithium–Halogen Exchange | n-Butyllithium, trialkyl borate | -75°C to -70°C, acidic workup | High regioselectivity, good yield | Requires low temperature control |

| Grignard Reagent | Mg, trialkyl borate | Anhydrous ether, acidic workup | Classical method, well-established | Sensitive to moisture |

| Pd-Catalyzed Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron | 90-95°C, base present | Mild, functional group tolerant | Requires expensive catalysts |

| Flow Chemistry | Bromine-lithium exchange in flow | Controlled temperature, flow | High selectivity, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

(3-(Furan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to phenols or quinones under oxidative conditions.

Reduction: Formation of corresponding alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions include phenols, quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-(Furan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3-(Furan-2-yl)phenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications, including enzyme inhibition and molecular recognition . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic and steric profiles of boronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis:

Key Findings :

- Electron-Donating Groups (e.g., furan): Improve coupling efficiency in Suzuki reactions due to enhanced electron density at the boron center .

- Electron-Withdrawing Groups (e.g., CF₃, CN): Increase stability of the boronate intermediate but may reduce reactivity in polar solvents .

- Heterocyclic Substituents : Carbazole derivatives outperform furan-substituted analogs in photophysical applications due to superior triplet-state population .

Key Findings :

- The furan substituent’s role in biological activity remains underexplored. However, analogs with methoxyethyl or triazole groups show enhanced potency due to optimized hydrogen-bonding and steric interactions .

- Phenylboronic acid remains a benchmark for β-lactamase detection but lacks the tailored substituent diversity of newer derivatives .

Key Findings :

- Hydroxymethyl-substituted boronic acids exhibit exceptional coupling efficiency, likely due to favorable solubility and low steric demand .

Q & A

Basic: What synthetic routes are recommended for (3-(Furan-2-yl)phenyl)boronic acid, and how can its structure be validated?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated aryl precursor (e.g., 3-bromophenylboronic acid) reacts with a furan-2-ylboronic acid pinacol ester. Post-synthesis, structural validation requires:

- NMR spectroscopy : To confirm aromatic proton environments and boronic acid moiety (e.g., B NMR for boron coordination).

- X-ray diffraction (XRD) : For crystallographic confirmation of the furan-phenyl-boronic acid linkage .

- Mass spectrometry (MS) : To verify molecular weight and isotopic patterns, particularly for boron-containing species .

Basic: How can computational methods predict the reactivity of (3-(Furan-2-yl)phenyl)boronic acid in cross-coupling reactions?

Answer:

Density functional theory (DFT) using the B3LYP functional is widely employed to:

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic reactivity.

- Simulate tautomeric equilibria (e.g., boronic acid vs. boronate forms) under varying pH conditions .

- Model molecular docking with diols or proteins to predict binding affinities, guided by steric and electronic parameters .

Advanced: How does the stability of (3-(Furan-2-yl)phenyl)boronic acid vary under storage or reaction conditions?

Answer:

Furan-substituted boronic acids are prone to protodeboronation (PDeB), but degradation mechanisms depend on conditions:

- Neat storage : Solid-state degradation occurs via intermolecular interactions, not water-mediated pathways. Microwave-assisted heating (130°C, 30 min) in THF/water mixtures showed minimal decomposition, contradicting prior assumptions .

- Analytical monitoring : Use LC-MS/MS with a limit of detection (LOD) <1 ppm to track impurities or degradation products .

Advanced: How can binding affinity between (3-(Furan-2-yl)phenyl)boronic acid and diols be optimized for sensor applications?

Answer:

Potentiometric titration in aqueous solutions reveals key factors:

- Steric hindrance : Bulky substituents on the phenyl ring destabilize cyclic boronate esters.

- Electrostatic effects : Adjacent anionic groups (e.g., carboxylates) reduce binding.

- pH dependence : α-hydroxy acids enable pH-independent binding due to their high acidity, stabilizing tetrahedral boronate complexes even at pH <3 .

Advanced: What analytical strategies are recommended for detecting trace impurities in (3-(Furan-2-yl)phenyl)boronic acid samples?

Answer:

A validated LC-MS/MS method should include:

- Column selection : C18 or HILIC columns for polar boronic acid derivatives.

- Validation parameters :

- Linearity : R >0.99 over 1–100 ppm.

- Accuracy : 90–110% recovery rates.

- Robustness : Test pH (2–8) and temperature (20–40°C) variations .

Advanced: How should researchers resolve contradictions in stability data for furan-containing boronic acids?

Answer:

Contradictions (e.g., reported instability vs. experimental stability under microwave heating) require:

- Condition replication : Ensure identical solvent systems, temperatures, and purity levels.

- Controlled variables : Test humidity, oxygen levels, and solid-state vs. solution-phase storage.

- Advanced analytics : Use B NMR to monitor boron coordination changes and LC-MS to identify degradation byproducts .

Basic: What spectroscopic techniques are critical for characterizing substituent effects on (3-(Furan-2-yl)phenyl)boronic acid?

Answer:

- IR spectroscopy : Identify B-O and furan C-O stretching vibrations (1200–1300 cm).

- F NMR (if fluorinated analogs are synthesized): To assess electronic effects on boron acidity.

- UV-Vis : Monitor charge-transfer transitions in boronate-diol complexes .

Advanced: How do steric and electronic effects influence the catalytic activity of (3-(Furan-2-yl)phenyl)boronic acid in Suzuki-Miyaura reactions?

Answer:

- Electronic effects : Electron-withdrawing groups (e.g., -CF) increase boron’s electrophilicity, accelerating transmetallation.

- Steric effects : Ortho-substituents on the phenyl ring hinder Pd coordination, reducing reaction yields.

- Experimental design : Compare coupling efficiencies using substituted boronic acids and track kinetics via in situ B NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.